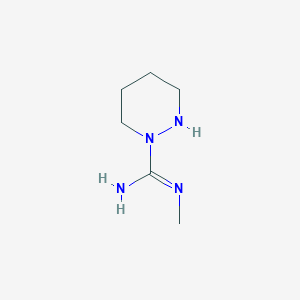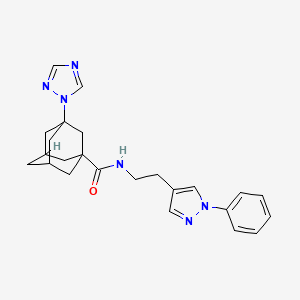
N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide is a complex organic compound that features a combination of pyrazole, triazole, and adamantane moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide likely involves multiple steps, including the formation of the pyrazole and triazole rings, followed by their attachment to the adamantane core. Typical reaction conditions might include:
Formation of Pyrazole Ring: This could involve the reaction of a hydrazine derivative with a 1,3-diketone.
Formation of Triazole Ring: This might be achieved through a cyclization reaction involving an azide and an alkyne.
Attachment to Adamantane: The final step could involve the coupling of the pyrazole and triazole rings to the adamantane core, possibly through amide bond formation.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide may undergo various chemical reactions, including:
Oxidation: Potential oxidation of the pyrazole or triazole rings.
Reduction: Reduction of any nitro groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
科学研究应用
N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible development as a pharmaceutical agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide would depend on its specific biological activity. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
Pathways Involved: Could involve pathways related to inflammation, cell proliferation, or apoptosis.
相似化合物的比较
Similar Compounds
N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide: can be compared with other compounds containing pyrazole, triazole, and adamantane moieties.
Examples: Similar compounds might include other adamantane derivatives or pyrazole-triazole hybrids.
Uniqueness
Structural Features: The combination of pyrazole, triazole, and adamantane in a single molecule is relatively unique and may confer specific properties such as enhanced stability or biological activity.
Applications: Its unique structure might make it particularly suitable for certain applications, such as targeting specific enzymes or receptors in medicinal chemistry.
属性
分子式 |
C24H28N6O |
|---|---|
分子量 |
416.5 g/mol |
IUPAC 名称 |
N-[2-(1-phenylpyrazol-4-yl)ethyl]-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C24H28N6O/c31-22(26-7-6-18-13-27-29(14-18)21-4-2-1-3-5-21)23-9-19-8-20(10-23)12-24(11-19,15-23)30-17-25-16-28-30/h1-5,13-14,16-17,19-20H,6-12,15H2,(H,26,31) |
InChI 键 |
RJWGMOAHRSZISM-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)C(=O)NCCC5=CN(N=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


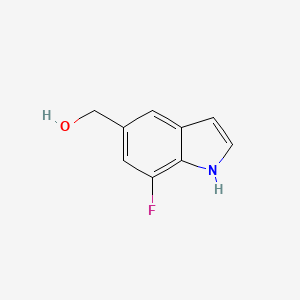
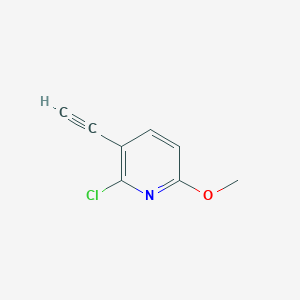
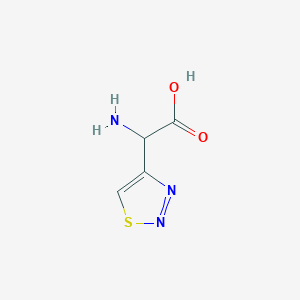

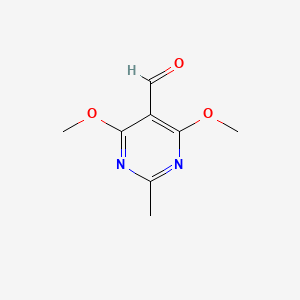
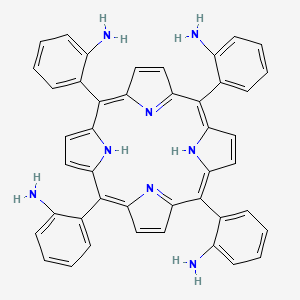


![tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate](/img/structure/B13117116.png)
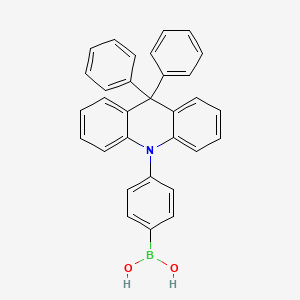
![6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B13117130.png)
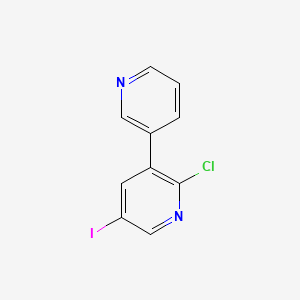
![2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B13117133.png)
